molecular formula C24H24N2O2 B1233399 (4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B1233399
M. Wt: 372.5 g/mol
InChI Key: XGPGJZYXXIXRGK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is a naphthyridine derivative.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study by Deady et al. (2005) extended previous research on 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. This study focused on the synthesis of derived carboxamides and their potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds exhibiting IC50 values below 10 nM. In vivo tests against colon tumors in mice indicated curative potential for certain derivatives (Deady et al., 2005).

  • A similar study by Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. The compounds displayed significant cytotoxicity against various cancer cell lines, including leukemia and lung carcinoma, with IC50 values less than 10 nM for some compounds. The in vivo efficacy against colon 38 tumors in mice highlighted their potential as cancer therapeutics (Deady et al., 2003).

Synthesis and Chemical Properties

  • Wang et al. (2014) conducted a study focusing on the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles. This research is significant for understanding the chemical properties and potential synthesis pathways of related compounds (Wang et al., 2014).

  • Research by Deady and Devine (2006) investigated novel annulated products from aminonaphthyridinones, contributing to the understanding of chemical reactions and product formations in this class of compounds (Deady & Devine, 2006).

Potential Anticancer Applications

  • A study by Vennila et al. (2020) on the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid demonstrated significant anticancer activity against a lung cancer cell line, providing insights into the potential therapeutic applications of these compounds (Vennila et al., 2020).

  • O'callaghan et al. (1996) researched the formation of polyheterocyclic systems by reacting 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds, contributing to the understanding of complex molecular formations relevant to pharmaceutical research (O'callaghan et al., 1996).

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

InChI

InChI=1S/C24H24N2O2/c1-3-16-9-11-17(12-10-16)13-18-14-26(4-2)15-20-22(24(27)28)19-7-5-6-8-21(19)25-23(18)20/h5-13H,3-4,14-15H2,1-2H3,(H,27,28)/b18-13-

InChI Key

XGPGJZYXXIXRGK-AQTBWJFISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/CN(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)CC

SMILES

CCC1=CC=C(C=C1)C=C2CN(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)CC

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CN(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 2
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 3
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 4
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

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